Cyclophosphamide-d4
Overview
Description
Synthesis Analysis
The synthesis of Cyclophosphamide-d4 involves base-catalyzed H-D exchange on N-nitrosobis(2-hydroxyethyl)amine, yielding N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine. This intermediate is then converted to bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4), which is a key precursor for the synthesis of Cyclophosphamide-d4 and its metabolites (Griggs & Jarman, 1975).
Scientific Research Applications
Cancer Therapy and Immunomodulation : Cyclophosphamide is widely recognized for its role in cancer therapy due to its immunosuppressive and immunomodulatory properties. It exhibits selectivity for T cells, enhancing the efficacy of cancer immunotherapies by inhibiting inducible nitric oxide synthase (Loeffler, Krüger, & Reisfeld, 2005). A low dose can induce a Th2/Th1 shift in cytokines, contributing to its antimetastatic effects (Matar, Rozados, Gervasoni, & Scharovsky, 2001). Furthermore, it selectively depletes regulatory T cells while enhancing effector T cell function (Madondo, Quinn, & Plebanski, 2016).
Quantitative Analysis in Pharmacokinetics : Cyclophosphamide-d4 and its metabolites are utilized as standards in stable isotope dilution-mass spectrometry for quantifying the drug and its metabolites in body fluids (Griggs & Jarman, 1975).
Autoimmune Diseases and Transplantation : Cyclophosphamide is effective in blood and marrow transplantation and treating autoimmune diseases due to its potent immunosuppressive capabilities (Emadi, Jones, & Brodsky, 2009).
Treatment of Multiple Sclerosis and Other Inflammatory Diseases : It shows efficacy in conditions like multiple sclerosis, particularly in stages where inflammation predominates over degeneration (Weiner & Cohen, 2002). It's also used in treating Wegener's granulomatosis, a type of inflammatory disease (Langford, 2005).
Chemotherapy-induced Cognitive Impairments : Studies have found that cyclophosphamide treatment can lead to memory deficits, implicating hippocampal neurogenesis in chemotherapy-induced cognitive issues (Yang et al., 2010).
Genetic Variability in Metabolism : Genetic differences in metabolizing cyclophosphamide can independently affect outcomes from chemotherapy for diseases like breast cancer (Gor et al., 2010).
Safety And Hazards
Future Directions
Cyclophosphamide has been used in the treatment of various diseases and conditions. Future studies are expected to take advantage of Cyclophosphamide based platforms to generate combinatorial strategies for long-term tolerance induction . The observations reported by Wachsmuth et al. lay particularly strong foundations for future studies .
properties
IUPAC Name |
N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSMOCZEIVJLDB-CTVJKLEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(OP(=O)(N1)N(CCCl)CCCl)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975130 | |
Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclophosphamide-d4 | |
CAS RN |
59720-10-4 | |
Record name | 4,4-6,6-D4-Cyclophosphamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059720104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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